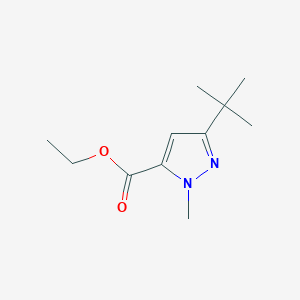
(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride
説明
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of a carboxylic acid derivative with an amine to form an amide, followed by the addition of a hydrochloric acid to form the hydrochloride salt .Molecular Structure Analysis
The molecular structure of such compounds would consist of the phenethylpyrrolidine backbone, with a carboxylic acid moiety, and as a hydrochloride, it would exist as a positively charged nitrogen atom and a negatively charged chloride ion .Chemical Reactions Analysis
As an amide, this compound would be expected to participate in typical amide reactions. These could include hydrolysis under acidic or basic conditions. As a hydrochloride salt, it would be expected to dissolve in water and react with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the phenethylpyrrolidine moiety could impart lipophilic properties .科学的研究の応用
1. Growth and Dispersion Control of SnO2 Nanocrystals
- Application : This research focuses on the synthesis of tin oxide (SnO2) nanocrystals for use in perovskite solar cells (PSCs). SnO2 has high electron mobility, making it favorable for use in the electron transport layer (ETL) in these devices .
- Method : The researchers used an aromatic amino acid ester hydrochloride salt—phenylalanine methyl ester hydrochloride—as a ligand to facilitate the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution .
- Results : The nanoparticles were proved to be crystallized and uniformly dispersed in the reaction mixture. The environmentally benign, ethanol-based SnO2 nanofluids stabilized with the capping agent for the Sn (IV) ions were also successfully obtained and spin-coated to produce a SnO2 nanoparticle film to serve as an ETL for PSCs .
2. Extraction Methods, Sources and Applications of Hyaluronic Acid
- Application : Hyaluronic acid (HA) is a highly hydrated component of different tissues, including connective, epithelial, and neural. It is an anionic, linear glycosaminoglycan (GAG) primarily found in the native extracellular matrix (ECM) of soft connective tissues .
- Method : The review includes studies on the extraction methods (chemical, enzymatical, combined) of HA, describing advantages and disadvantages as well as new methods of extraction .
- Results : The applications of HA in food are addressed, including oral supplementation, biomaterials, medical research, and pharmaceutical and cosmetic industry applications .
3. Synthesis of Single-Nanometer-Scale SnO2 Nanocrystals
- Application : This research focuses on the synthesis of single-nanometer-scale SnO2 nanocrystals for use in renewable energy technology .
- Method : The researchers used an aromatic amino acid ester hydrochloride salt—phenylalanine methyl ester hydrochloride—as a ligand to facilitate the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution .
- Results : The nanoparticles were proved to be crystallized and uniformly dispersed in the reaction mixture. The environmentally benign, ethanol-based SnO2 nanofluids stabilized with the capping agent for the Sn (IV) ions were also successfully obtained and spin-coated to produce a SnO2 nanoparticle film .
4. Extraction Methods, Sources and Applications of Hyaluronic Acid
- Application : This review includes studies on the extraction methods of hyaluronic acid (HA), a highly hydrated component of different tissues, including connective, epithelial, and neural .
- Method : The review includes studies on the extraction methods (chemical, enzymatical, combined) of HA, describing advantages and disadvantages as well as new methods of extraction .
- Results : The applications of HA in food are addressed, including oral supplementation, biomaterials, medical research, and pharmaceutical and cosmetic industry applications .
3. Synthesis of Single-Nanometer-Scale SnO2 Nanocrystals
- Application : This research focuses on the synthesis of single-nanometer-scale SnO2 nanocrystals for use in renewable energy technology .
- Method : The researchers used an aromatic amino acid ester hydrochloride salt—phenylalanine methyl ester hydrochloride—as a ligand to facilitate the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution .
- Results : The nanoparticles were proved to be crystallized and uniformly dispersed in the reaction mixture. The environmentally benign, ethanol-based SnO2 nanofluids stabilized with the capping agent L for the Sn (IV) ions were also successfully obtained and spin-coated to produce a SnO2 nanoparticle film .
4. Extraction Methods, Sources and Applications of Hyaluronic Acid
- Application : This review includes studies on the extraction methods of hyaluronic acid (HA), a highly hydrated component of different tissues, including connective, epithelial, and neural .
- Method : The review includes studies on the extraction methods (chemical, enzymatical, combined) of HA, describing advantages and disadvantages as well as new methods of extraction .
- Results : The applications of HA in food are addressed, including oral supplementation, biomaterials, medical research, and pharmaceutical and cosmetic industry applications .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-12(16)13(8-4-10-14-13)9-7-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-10H2,(H,15,16);1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZORNSLALKFTJI-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CCC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375956 | |
| Record name | (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049741-77-6 | |
| Record name | (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1586033.png)





![(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1586045.png)



![5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole](/img/structure/B1586050.png)


